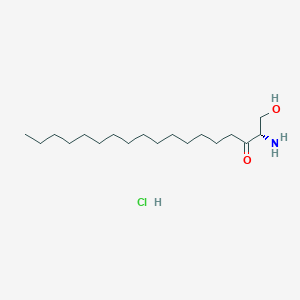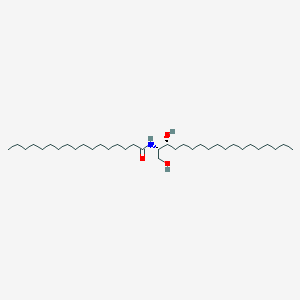
Ethiprole-sulfone
描述
Ethiprole-sulfone is a chemical compound derived from ethiprole, a phenylpyrazole insecticide. This compound is known for its effectiveness in controlling a wide range of insect pests by interfering with their central nervous system. It is a non-systemic insecticide, meaning it does not get absorbed by plants but acts on contact with insects .
作用机制
Ethiprole-sulfone, also known as F3MPD917WJ or 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-, is a compound with a broad spectrum of insecticidal activity . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the γ-aminobutyric acid (GABA) regulated chloride channel . This channel plays a crucial role in the functioning of the central nervous system of insects .
Mode of Action
This compound acts as a blocker to the GABA-regulated chloride channel . By interfering with the passage of chloride ions through this channel, it disrupts the central nervous system activity of the insects, leading to their death .
Biochemical Pathways
It is known that the compound’s action on the gaba-regulated chloride channel disrupts the normal functioning of the insect’s central nervous system . This disruption likely affects multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
It has been observed that this compound residues can be found in rice plants, panicles, hulls, and bran . This suggests that the compound may have significant bioavailability in these organisms.
Result of Action
The primary result of this compound’s action is the death of the targeted insects . By blocking the GABA-regulated chloride channel, the compound disrupts the insects’ central nervous system activity, leading to their death .
生化分析
Biochemical Properties
Ethiprole-sulfone is a non-systemic phenyl-pyrazole insecticide that interacts with various enzymes, proteins, and other biomolecules. It primarily acts by interfering with the passage of chloride ions through the gamma-aminobutyric acid (GABA) regulated chloride channel, thereby disrupting central nervous system activity and causing death in target organisms . The compound’s interaction with the GABA receptor is crucial for its insecticidal activity, as it inhibits the normal functioning of the nervous system in insects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In honeybees, for example, sublethal doses of this compound inhibit pupation and eclosion, indicating its impact on development . The compound also induces oxidative stress by increasing the activities of antioxidative enzymes such as superoxide dismutase and catalase . Additionally, this compound upregulates the expression of immune-related genes, suggesting its role in activating defense mechanisms in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GABA receptor, which inhibits the passage of chloride ions and disrupts the normal functioning of the nervous system . This inhibition leads to hyperexcitation and eventual death of the target organism. This compound also affects gene expression by upregulating detoxification-related genes such as CYP4G11, which plays a role in the compound’s metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products, such as Ethiprole amide and Ethiprole sulfone, can accumulate in various tissues . Long-term exposure to this compound has been shown to induce oxidative stress and affect cellular function, as observed in honeybees . The stability and degradation of this compound are important factors in understanding its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In honeybees, higher doses of this compound significantly decrease pupation and eclosion rates, indicating a dose-dependent effect . At sublethal doses, the compound induces oxidative stress and upregulates immune-related genes . At higher doses, this compound can cause toxic effects, including disruption of the nervous system and death .
Metabolic Pathways
This compound is involved in several metabolic pathways. In rats, the main metabolic pathways include the hydrolysis of the carbonitrile group, reduction of the sulfoxide group, and oxidation of the sulfoxide group into a sulfone . These metabolic processes are crucial for the detoxification and elimination of this compound from the body. The compound’s interaction with enzymes such as CYP4G11 plays a significant role in its metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly converted to Ethiprole sulfone in rice, and it mainly remains in rice husks and straws . The distribution of this compound in different tissues is influenced by its interaction with transporters and binding proteins. Understanding the transport and distribution of this compound is essential for assessing its impact on different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This compound’s localization affects its activity and function, as it interacts with various biomolecules in different subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
Ethiprole-sulfone can be synthesized through the oxidation of ethiprole. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or methanol at a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Ethiprole-sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of ethiprole to this compound.
Reduction: this compound can be reduced back to ethiprole under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetonitrile, methanol, temperature range of 20-30°C.
Reduction: Reducing agents like sodium borohydride, temperature range of 0-10°C.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Ethiprole.
Substitution: Various substituted derivatives of this compound.
科学研究应用
Ethiprole-sulfone has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Used in the formulation of insecticidal products for agricultural and household use
相似化合物的比较
Similar Compounds
Fipronil: Another phenylpyrazole insecticide with a similar mode of action.
Desulfinyl ethiprole: A derivative of ethiprole with higher insecticidal activity.
Ethiprole sulfide: Another metabolite of ethiprole with distinct properties
Uniqueness
Ethiprole-sulfone is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. It is more stable and has a different spectrum of activity compared to its parent compound, ethiprole, and other similar compounds .
属性
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfonylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N4O2S/c1-2-25(23,24)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQRPFDKIRFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894813 | |
| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfonyl)-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120068-68-0 | |
| Record name | 1H-Pyrazole-5-amino-3-cyano, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfonyl)-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-PYRAZOLE-5-AMINO-3-CYANO, 1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-4-(ETHYLSULFONYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3MPD917WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)



![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026369.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)
![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)
